
1-Cyclohexyl-2-phenylethanone
Overview
Description
1-Cyclohexyl-2-phenylethanone is an organic compound with the molecular formula C14H18O It is a ketone characterized by a cyclohexyl group attached to a phenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexane with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ketone group can undergo nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like Grignard reagents under anhydrous conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
1-Cyclohexyl-2-phenylethanone serves as an important intermediate in organic synthesis. It is utilized in the production of various derivatives through reactions such as Friedel-Crafts acylation and reduction processes. For instance, it can be transformed into 1-cyclohexyl-2-phenylethanol through reduction reactions, which are valuable in synthesizing more complex organic molecules.
Pharmaceuticals
This compound is explored for its potential use in pharmaceutical applications. Its derivatives have been studied for their biological activities, including anti-inflammatory and analgesic properties. Research indicates that modifications to the cyclohexyl or phenyl groups can enhance the pharmacological profile of the resulting compounds.
Materials Science
In materials science, this compound is investigated for its role in creating novel polymers and resins. The compound can undergo polymerization reactions to form materials with desirable mechanical properties. For example, it has been used in the synthesis of thermosetting resins that are resistant to heat and chemicals.
Case Study 1: Synthesis of Derivatives
A study published in Europe PMC examined the synthesis of various analogs of this compound, demonstrating its versatility as a precursor in creating compounds with enhanced biological activities. The research highlighted how structural modifications could lead to derivatives with improved efficacy against specific targets .
Case Study 2: Application in Photochemistry
Research detailed in PMC explored the photochemical reactions involving this compound, revealing its behavior under UV irradiation. The study showed that this compound could generate radical pairs that facilitate further chemical transformations, showcasing its potential in photochemical applications .
Data Table: Comparison of Applications
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Intermediate for producing various organic compounds | Effective precursor for complex molecules |
Pharmaceuticals | Potential anti-inflammatory and analgesic agents | Modifications enhance biological activity |
Materials Science | Used in creating polymers and resins | Forms heat-resistant thermosetting resins |
Photochemical Reactions | Generates radical pairs under UV light | Facilitates unique chemical transformations |
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-phenylethanone involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways.
Comparison with Similar Compounds
1-Cyclohexyl-2-phenylethanol: A related alcohol with similar structural features but different reactivity.
2-Cyclohexyl-1-phenylethanone: An isomer with the cyclohexyl group attached to a different carbon atom.
Cyclohexylphenylmethanone: A ketone with a similar structure but different substitution pattern.
Uniqueness: 1-Cyclohexyl-2-phenylethanone is unique due to its specific arrangement of the cyclohexyl and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
1-Cyclohexyl-2-phenylethanone, a ketone compound with the chemical formula CHO, is notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to a phenylethanone backbone. Its molecular structure is critical for its biological activity, influencing interactions with biological targets.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibits inhibitory effects against several bacterial strains.
- Anticancer Potential : Demonstrates cytotoxic effects on various cancer cell lines.
- Enzyme Inhibition : Functions as an inhibitor for specific enzymes, including those involved in drug metabolism.
Antimicrobial Activity
Recent studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against multidrug-resistant strains of bacteria.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Pseudomonas aeruginosa | 20 | 16 |
These results indicate that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
This compound has also shown promising anticancer effects. In vitro studies revealed that it induces apoptosis in various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
Case Study: Cytotoxicity Assay
A study conducted on A549 cells demonstrated the following results:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
100 | 10 |
The data suggest a dose-dependent cytotoxic effect, with significant reductions in cell viability at higher concentrations.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of certain cytochrome P450 enzymes, potentially affecting drug metabolism and enhancing the efficacy of co-administered drugs.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
- Interaction with Cell Membranes : Its lipophilic nature allows it to integrate into cellular membranes, disrupting membrane integrity and function.
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to the active sites of specific enzymes and receptors, which correlates with its observed biological activities.
Key Findings from Docking Studies
- Binding affinity values indicate strong interactions with targets involved in cancer progression and microbial resistance.
- The presence of hydrophobic interactions contributes significantly to binding stability.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-Cyclohexyl-2-phenylethanone, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves Friedel-Crafts acylation, where cyclohexane derivatives react with phenylethanone precursors. Optimizing catalysts (e.g., Lewis acids like AlCl₃) and solvents (e.g., dichloromethane) is critical. Reaction temperature (typically 0–25°C) and stoichiometric ratios should be systematically varied to maximize yield. Detailed protocols for reproducibility, including characterization via NMR and IR, should follow guidelines for experimental documentation .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for structural elucidation, identifying cyclohexyl and phenyl proton environments. Infrared (IR) spectroscopy confirms carbonyl (C=O) stretches (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns. Data interpretation must align with spectral databases and reference standards, as emphasized in analytical protocols .
Q. How should researchers assess the purity of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with flame ionization detection are standard for purity analysis. Melting point determination (if solid) and elemental analysis (C, H, O) validate identity and homogeneity. For known compounds, cross-referencing with literature data (e.g., CAS registry entries) is crucial .
Advanced Research Questions
Q. How can contradictions in spectral data be resolved during structural confirmation?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from impurities or stereochemical variations. Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational predictions (DFT-based IR/Raman simulations) or crystallographic data (if available). Cross-validation with independent synthetic batches ensures consistency .
Q. What purification strategies are effective for isolating this compound from complex mixtures?
- Methodological Answer : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is standard. For stereoisomers, chiral stationary phases or recrystallization in polar/non-polar solvent mixtures (e.g., ethanol/water) may separate enantiomers. Purity post-purification must be confirmed via HPLC and spectroscopic methods .
Q. How does the steric environment of the cyclohexyl group influence the reactivity of this compound?
- Methodological Answer : The equatorial preference of cyclohexyl substituents (due to 1,3-diaxial strain) affects reaction kinetics. Computational modeling (e.g., molecular mechanics) can predict steric hindrance in nucleophilic additions or reductions. Experimental kinetic studies under varying temperatures and solvents quantify steric effects .
Q. What are the best practices for validating analytical methods in quantifying this compound?
- Methodological Answer : Validate HPLC/GC methods by assessing linearity (R² > 0.99), limit of detection (LOD), and precision (RSD < 2%). Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Method robustness should be tested across multiple instruments and operators, adhering to ICH guidelines .
Q. How can this compound be utilized as a precursor in multi-step syntheses?
- Methodological Answer : The ketone group enables derivatization via Grignard reactions, hydride reductions, or condensation with amines. For example, reductive amination could yield cyclohexyl-phenyl ethanamine analogs. Reaction pathways must be optimized using Design of Experiments (DoE) to minimize side products .
Properties
IUPAC Name |
1-cyclohexyl-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBBLULITNXPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383258 | |
Record name | 1-cyclohexyl-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61259-29-8 | |
Record name | 1-cyclohexyl-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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